molecular formula C11H8FNO3 B2912052 methyl 2-(6-fluoro-1H-indol-3-yl)-2-oxoacetate CAS No. 345265-51-2

methyl 2-(6-fluoro-1H-indol-3-yl)-2-oxoacetate

Cat. No. B2912052
CAS RN: 345265-51-2
M. Wt: 221.187
InChI Key: CZVZNWKRJZMLFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(6-fluoro-1H-indol-3-yl)-2-oxoacetate is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This molecule is a derivative of indole, which is a heterocyclic aromatic compound that is widely found in nature. The synthesis method of this compound involves the reaction of 6-fluoroindole with ethyl oxalyl chloride, followed by the addition of methanol.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Derivatives : Methyl 2-(6-fluoro-1H-indol-3-yl)-2-oxoacetate is used in synthesizing various derivatives. For instance, the synthesis of 4-aryl benzelidene-2- ((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one derivatives utilizes a similar compound. These derivatives are screened for antioxidant and antimicrobial activity, showcasing the compound's role in medicinal chemistry (Rao et al., 2019).

  • Cytotoxicity and Anticancer Evaluation : In research focusing on anticancer properties, derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. This highlights its potential application in cancer research (Sharma et al., 2012).

Chemical Synthesis and Characterization

  • Synthesis of Fluorine-Containing Compounds : The compound is integral in the synthesis of new fluorine-containing derivatives, such as 2-pyrrolyl- and 2-indolyl-substituted 1,3-benzothiazin-4-ones. These processes involve various chemical reactions and offer insights into the synthesis of complex molecules (Nosova et al., 2019).

  • Regioselective Addition Reactions : this compound participates in regioselective addition reactions. These reactions are significant in organic chemistry for the creation of specific molecular structures (Koz’minykh et al., 2006).

New Methodologies in Synthesis

  • One-Pot Synthesis : The compound is utilized in one-pot synthesis methodologies. For example, it has been used in the synthesis of indolofuroquinoxalines, demonstrating its versatility in facilitating simpler and more efficient chemical synthesis processes (Nikumbh et al., 2016).

  • Synthesis of Esters and Derivatives : It also plays a role in the synthesis of various esters and derivatives, such as those of 3-(2-aminoethyl)-1H-indole-2-acetic acid. These syntheses contribute to the development of new molecules with potential applications in different fields of science (Mahboobi & Bernauer, 1988).

Mechanism of Action

Target of Action

The primary target of Methyl 2-(6-Fluoro-3-indolyl)-2-oxoacetate is the enzyme β-galactosidase . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides, a key process in carbohydrate metabolism.

Mode of Action

Methyl 2-(6-Fluoro-3-indolyl)-2-oxoacetate acts as a substrate for β-galactosidase . The enzyme catalyzes the hydrolysis of this compound, leading to changes in gene expression and protein localization .

Biochemical Pathways

The action of Methyl 2-(6-Fluoro-3-indolyl)-2-oxoacetate on β-galactosidase affects the carbohydrate metabolism pathway . The hydrolysis of this compound by β-galactosidase leads to the production of monosaccharides, which are then utilized in various biochemical pathways, including energy production and biosynthesis of other molecules.

Result of Action

The hydrolysis of Methyl 2-(6-Fluoro-3-indolyl)-2-oxoacetate by β-galactosidase results in changes in gene expression and protein localization . This can have various molecular and cellular effects, depending on the specific genes and proteins involved.

Action Environment

The action, efficacy, and stability of Methyl 2-(6-Fluoro-3-indolyl)-2-oxoacetate can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules that can interact with the compound, and the specific cellular environment in which the compound is acting. For instance, the activity of β-galactosidase, and therefore the action of Methyl 2-(6-Fluoro-3-indolyl)-2-oxoacetate, can be affected by the pH and temperature of the cellular environment .

properties

IUPAC Name

methyl 2-(6-fluoro-1H-indol-3-yl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO3/c1-16-11(15)10(14)8-5-13-9-4-6(12)2-3-7(8)9/h2-5,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVZNWKRJZMLFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=CNC2=C1C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.